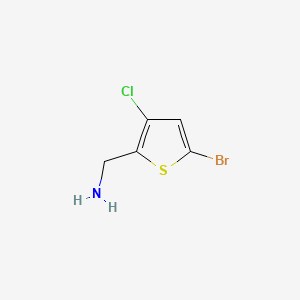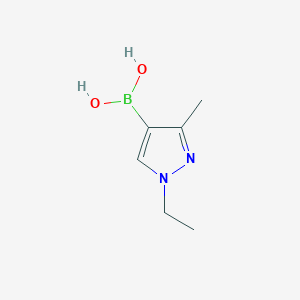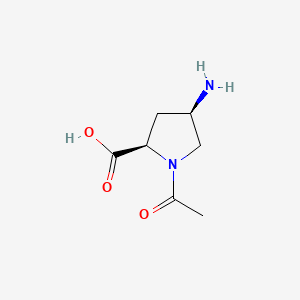![molecular formula C14H26N2O2 B13471448 rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring
Preparation Methods
The synthesis of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, enabling the construction of spirocyclic frameworks.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is utilized in the development of novel materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate can be compared with other similar compounds, such as:
tert-butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the amino group.
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate: This compound includes an additional oxygen atom in the spirocyclic ring, leading to different chemical properties.
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic core but with different substituents, affecting its reactivity and applications
These comparisons highlight the uniqueness of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-amino-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-4-7-14(16)8-6-11(15)10-14/h11H,4-10,15H2,1-3H3/t11-,14-/m1/s1 |
InChI Key |
DZTDLWJFWYQKBX-BXUZGUMPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@]12CC[C@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)

![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)


amine hydrochloride](/img/structure/B13471411.png)
![Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)


![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)

